4-Bromo-5-(trifluorometil)piridin-2-amina

Descripción general

Descripción

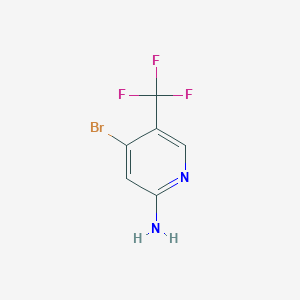

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF3N2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine exhibit antimicrobial properties. A study demonstrated that certain analogs showed significant activity against various bacterial strains, suggesting potential as antibiotic agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that modifications of this pyridine derivative can inhibit the growth of cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Study: Synthesis of Anticancer Agents

A recent synthesis involving 4-Bromo-5-(trifluoromethyl)pyridin-2-amine led to the creation of a new class of anticancer agents. The reaction was facilitated by palladium-catalyzed amination, yielding compounds with enhanced potency against specific cancer cells .

Catalysis

Ligand Development

The compound serves as a precursor for synthesizing novel ligands used in catalysis. These ligands are crucial in facilitating various chemical reactions, particularly in metal-catalyzed processes . The trifluoromethyl group enhances the electronic properties of the ligands, improving their performance in catalysis.

Table 1: Comparison of Ligands Derived from 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

| Ligand Structure | Metal Complex | Reaction Type | Yield (%) |

|---|---|---|---|

| Ligand A | Pd(II) | Cross-coupling | 85 |

| Ligand B | Ni(II) | C-C coupling | 90 |

| Ligand C | Cu(I) | C-N coupling | 78 |

Materials Science

Polymer Chemistry

4-Bromo-5-(trifluoromethyl)pyridin-2-amine has been utilized in developing advanced materials, particularly polymers with enhanced thermal and chemical resistance. Its incorporation into polymer matrices improves mechanical properties and stability under harsh conditions .

Case Study: Synthesis of Functional Polymers

A study explored the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. The resulting materials exhibited improved hydrophobicity and thermal stability, making them suitable for applications in coatings and adhesives .

Analytical Chemistry

Analytical Applications

The compound has been employed as a standard reference material in analytical chemistry for developing new methodologies for detecting trace amounts of contaminants in environmental samples . Its distinct spectral properties allow for precise identification and quantification.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes essential to purine metabolism, such as adenine deaminase (ada) .

Mode of Action

Molecules with a -cf3 group have been reported to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been known to result in elevated intracellular levels of datp, which may block dna synthesis through the inhibition of ribonucleotide reductase .

Result of Action

Similar compounds have been known to inhibit rna synthesis and selectively deplete cd26+ lymphocytes .

Análisis Bioquímico

Biochemical Properties

4-Bromo-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including ribonucleotide reductase and reverse transcriptase . The interaction with ribonucleotide reductase results in the inhibition of DNA synthesis, while its interaction with reverse transcriptase affects RNA synthesis. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can bind to DNA molecules, influencing their structure and function .

Cellular Effects

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of ribonucleotide reductase, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which in turn blocks DNA synthesis . This inhibition can result in altered cell cycle progression and potentially induce cell death in certain cell types. Furthermore, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has been shown to selectively deplete CD26+ lymphocytes, impacting immune cell function .

Molecular Mechanism

At the molecular level, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes such as ribonucleotide reductase and reverse transcriptase by binding to their active sites, thereby preventing their normal function . This inhibition leads to disruptions in DNA and RNA synthesis, affecting overall cellular function. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can interact with DNA molecules, potentially altering their structure and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound is relatively stable when stored under appropriate conditions, such as in an inert atmosphere at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures may lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and DNA synthesis disruption .

Dosage Effects in Animal Models

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and DNA synthesis. At higher doses, it can induce toxic effects, including cell death and immune cell depletion . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate DNA and RNA synthesis. The compound’s inhibition of ribonucleotide reductase affects the metabolic flux of deoxyribonucleotide triphosphates, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on cellular metabolism and overall function.

Transport and Distribution

Within cells and tissues, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with DNA and enzymes involved in nucleic acid synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell, ensuring its effective function.

Métodos De Preparación

The synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a palladium-catalyzed amination reaction . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and high purity of the final product .

Análisis De Reacciones Químicas

4-Bromo-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.

Amination Reactions: The compound can participate in amination reactions, forming products with amino-substituted arenes and heteroarenes.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less documented, the presence of the trifluoromethyl group may influence the reactivity of the compound in such reactions.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

4-Bromo-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

2-Bromo-5-(trifluoromethyl)pyridine: Lacks the amine group, which may affect its reactivity and applications.

5-Bromo-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.

2-Amino-3-bromo-5-fluoropyridine: Contains a fluorine atom instead of a trifluoromethyl group, which can influence its chemical behavior and applications.

Actividad Biológica

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the trifluoromethyl group. For instance, compounds with similar structures have shown selective activity against Chlamydia species, indicating that electron-withdrawing groups like trifluoromethyl are crucial for enhancing biological activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Chlamydia | Reference |

|---|---|---|

| Compound A | High (IC50 = 128 μg/mL) | |

| Compound B | Moderate (IC50 = 256 μg/mL) | |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-amine | Pending further study | - |

The mechanism underlying the biological activity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is believed to involve its interaction with specific molecular targets within microbial pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Research indicates that similar pyridine derivatives can act as inhibitors for various enzymes, including those involved in cancer metabolism. For example, certain trifluoromethyl-substituted compounds have demonstrated inhibition of PI3K pathways, which are pivotal in cancer cell proliferation . This suggests that 4-Bromo-5-(trifluoromethyl)pyridin-2-amine may also possess potential as an anticancer agent.

Table 2: Enzyme Inhibition Potency of Trifluoromethyl Compounds

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound X | PI3K α | 17 | |

| Compound Y | mTOR | >100 | |

| 4-Bromo-5-(trifluoromethyl)pyridin-2-amine | TBD | - |

Case Studies and Research Findings

-

Study on Antichlamydial Activity :

A series of studies evaluated the antichlamydial activity of compounds derived from pyridine frameworks. The presence of the trifluoromethyl group was found to be essential for maintaining high activity against Chlamydia species, reinforcing the potential application of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in developing targeted therapies against this pathogen . -

Inhibition Studies :

Inhibitory effects on PI3K were documented for several trifluoromethyl-substituted compounds. The structural modifications including the bromine atom in 4-Bromo-5-(trifluoromethyl)pyridin-2-amine may enhance binding affinity or selectivity towards specific isoforms of PI3K, warranting further exploration in cancer therapy .

Propiedades

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBWYOANHJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-92-9 | |

| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.